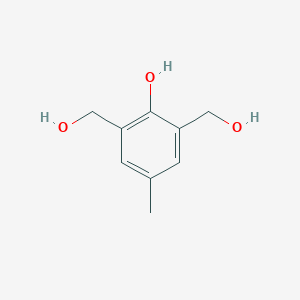

2,6-Bis(hydroxymethyl)-p-cresol

描述

Significance and Context of the Compound in Contemporary Chemical Science

2,6-Bis(hydroxymethyl)-p-cresol, with the chemical formula C₉H₁₂O₃, is a derivative of p-cresol (B1678582) featuring two hydroxymethyl (-CH₂OH) groups attached to the benzene (B151609) ring at the ortho positions relative to the hydroxyl group. This specific arrangement of functional groups—a phenolic hydroxyl and two primary alcohols—grants the molecule a unique reactivity profile, making it a highly valuable precursor and ligand in various fields of chemical synthesis.

In contemporary chemical science, the significance of this compound lies in its ability to act as a versatile building block. Its three reactive sites can be selectively functionalized, allowing for the construction of complex molecular architectures. This has led to its use in supramolecular chemistry, coordination chemistry, and polymer science. The compound's rigid aromatic core combined with the flexible hydroxymethyl arms enables the formation of well-defined structures with specific spatial orientations, a crucial aspect in the design of functional materials and catalysts.

Historical Perspective on the Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the broader history of phenol-formaldehyde chemistry, which began in the early 20th century. The pioneering work of chemists like Leo Baekeland on the reaction between phenols and formaldehyde (B43269) led to the creation of the first synthetic polymers, Bakelite being a prime example. researchgate.netacs.orgpolymer-search.com This foundational research paved the way for the exploration of various phenol-formaldehyde condensation products.

The synthesis of hydroxymethylphenols, including this compound, emerged from these early investigations. The base-catalyzed reaction of p-cresol with an excess of formaldehyde leads to the formation of this di-hydroxymethylated derivative. wikipedia.org While a singular "discovery" paper for this specific compound is not readily identifiable, its preparation is a classic example of the well-established Lederer-Manasse reaction, which describes the ortho-hydroxymethylation of phenols. Early studies focused on understanding the fundamentals of phenol-formaldehyde condensation and the properties of the resulting products, laying the groundwork for the more advanced applications that would follow.

A common laboratory synthesis involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide (B78521). chemicalbook.com

Overview of Key Academic Research Trajectories for this compound

The unique structural features of this compound have spurred several key academic research trajectories, primarily centered on its utility as a ligand in coordination chemistry and as a monomer in polymer synthesis.

Coordination Chemistry and Catalysis: A significant area of research involves the use of this compound as a multidentate ligand for a variety of metal ions. Its ability to act as a bridging ligand has been exploited in the synthesis of binuclear, tetranuclear, and even larger polynuclear metal complexes. For instance, it has been instrumental in forming novel complexes with vanadium, titanium, manganese, and lanthanides. chemicalbook.combiocrick.com

Detailed research findings have shown that the coordination of this compound to metal centers can lead to fascinating molecular topologies and interesting magnetic or catalytic properties. For example, a binuclear oxovanadium(V) complex involving this ligand undergoes a remarkable single crystal-to-single crystal transformation upon exposure to light and air, resulting in an oligomeric vanadium(IV) compound. biocrick.com Furthermore, manganese clusters incorporating this ligand have been investigated for their catalytic activity in oxidation reactions, such as the selective oxidation of benzyl (B1604629) alcohol. biocrick.com

Supramolecular Chemistry and Host-Guest Systems: The structure of this compound makes it an ideal precursor for the synthesis of larger macrocyclic compounds, most notably calixarenes. Calixarenes are cup-shaped molecules with a hydrophobic cavity capable of encapsulating smaller guest molecules, finding applications in sensing, separation, and catalysis. The condensation of this compound with other phenolic units is a key strategy for constructing these intricate host molecules.

Polymer and Materials Science: In polymer chemistry, this compound serves as a trifunctional monomer. The two hydroxymethyl groups and the phenolic hydroxyl group can all participate in polymerization reactions, leading to the formation of highly cross-linked thermosetting resins. These resins can exhibit high thermal stability and specific mechanical properties, making them of interest for advanced materials applications. Research in this area explores the synthesis of novel phenolic resins with tailored properties by incorporating this compound into the polymer backbone.

Physicochemical and Spectroscopic Data

The following tables provide a summary of the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 91-04-3 | guidechem.com |

| Molecular Formula | C₉H₁₂O₃ | guidechem.com |

| Molecular Weight | 168.19 g/mol | sigmaaldrich.com |

| Appearance | White to yellow or brown crystalline powder | guidechem.comthermofisher.com |

| Melting Point | 128-130 °C | sigmaaldrich.com |

| Boiling Point | 333.3 ± 11.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | biocrick.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

|---|---|---|

| ¹H NMR | Spectral data available, confirming the structure. | tcichemicals.combas.bg |

| ¹³C NMR | Spectral data for the precursor p-cresol is well-documented. | spectrabase.com |

| Infrared (IR) | IR spectral data is available. | chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-bis(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMBDBTERQYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059017 | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-04-3 | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylol-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(hydroxymethyl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99HT08S5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Bis Hydroxymethyl P Cresol

Established Synthetic Pathways for 2,6-Bis(hydroxymethyl)-p-cresol

The primary and most well-documented method for synthesizing this compound is the base-catalyzed condensation of p-cresol (B1678582) with formaldehyde (B43269).

Reaction of p-Cresol with Formaldehyde under Basic Conditions

The synthesis of this compound is efficiently achieved through the reaction of p-cresol with an excess of formaldehyde in the presence of a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide (NaOH). chemicalbook.comprepchem.com The reaction is generally performed in an aqueous medium at or near room temperature for an extended period, followed by neutralization with a weak acid, such as acetic acid, to precipitate the product. chemicalbook.comprepchem.com

The reaction involves the hydroxymethylation of the p-cresol ring at the two available ortho positions. The para position is already occupied by the methyl group, and the strong activating, ortho-directing nature of the phenolic hydroxyl group facilitates substitution at the adjacent carbons.

Below is a table summarizing typical reaction conditions reported in the literature for this synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| p-Cresol | Formaldehyde (37% aq.) | NaOH | Water | Room Temp. | 24 hours | Not specified | chemicalbook.com |

| o-Cresol (B1677501)* | Formalin (38 wt%) | NaOH | Water | 25 °C | 96 hours | 75 mol% | prepchem.com |

| Note: While this reference uses o-cresol as the starting material to yield the same product, the conditions are illustrative of the general methodology. |

Mechanistic Considerations of the Formaldehyde Condensation Reaction

The base-catalyzed condensation of phenols with formaldehyde follows a well-understood mechanism analogous to an aldol-type reaction. The key steps for the formation of this compound are as follows:

Deprotonation of Phenol (B47542) : In the basic medium, the phenolic hydroxyl group of p-cresol is deprotonated by the hydroxide ion (OH⁻) to form a sodium phenoxide ion. This step significantly increases the electron density of the aromatic ring, making it a much more powerful nucleophile. stackexchange.com

Nucleophilic Attack : The activated phenoxide ring attacks the electrophilic carbonyl carbon of formaldehyde. The electron-donating nature of the oxide anion and the methyl group directs the attack to the ortho positions (C2 and C6). This attack forms a resonance-stabilized intermediate, often referred to as a quinone methide, upon elimination of a water molecule.

Protonation : The intermediate is then protonated by a water molecule in the solvent to regenerate the aromatic system and form the mono-hydroxymethylated product, 4-methyl-2-(hydroxymethyl)phenol.

Second Hydroxymethylation : The process repeats. The remaining ortho position on the mono-substituted product is still activated by the hydroxyl and methyl groups, allowing it to undergo a second nucleophilic attack on another formaldehyde molecule to yield the final product, this compound, after neutralization.

The reaction conditions, such as the molar ratio of formaldehyde to p-cresol and the concentration of the base, are controlled to favor the formation of the di-substituted product over polymerization or the formation of mono-substituted side products.

Advanced Synthetic Modifications and Derivatization Strategies

The three distinct hydroxyl groups of this compound (one phenolic, two primary benzylic) offer numerous avenues for advanced synthetic modifications and the creation of a diverse range of derivatives.

Selective Protection Group Chemistry of Hydroxyl Moieties

The differential reactivity of the phenolic and benzylic hydroxyl groups allows for selective protection, a key strategy in multi-step synthesis.

Phenolic Hydroxyl Protection : The phenolic hydroxyl is significantly more acidic than the benzylic alcohols. This allows for its selective deprotonation with a suitable base (weaker than that required for the alcohols) and subsequent reaction with an electrophile. uwindsor.ca For instance, it can be selectively converted into an ether (e.g., a benzyl (B1604629) ether or a p-methoxybenzyl (PMB) ether) or an ester. Benzyl ethers are common protecting groups due to their stability under various conditions and their susceptibility to removal via catalytic hydrogenation. mpg.deorganic-chemistry.org

Benzylic Hydroxyl Protection : The two primary benzylic hydroxyls are chemically equivalent. They can be protected as ethers or esters. To achieve selective protection of these primary alcohols in the presence of the phenolic hydroxyl, strategies often rely on bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These bulky reagents react preferentially with the less sterically hindered primary alcohols over the more hindered phenolic position. rsc.org

Differentiating the Benzylic Hydroxyls : Selectively protecting just one of the two equivalent benzylic hydroxyls is challenging and typically results in a statistical mixture of the di-protected, mono-protected, and unprotected compounds. However, enzymatic methods or the use of chiral catalysts could potentially achieve regioselective mono-protection.

Functionalization of the Aromatic Ring System

While the ortho positions of the p-cresol ring are substituted, the meta positions (C3 and C5) relative to the hydroxyl group remain available for further functionalization, primarily through electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The existing substituents (-OH, -CH₃, -CH₂OH) are all activating, ortho-, para-directing groups. stackexchange.com Therefore, incoming electrophiles will be directed to the C3 and C5 positions, which are ortho to the methyl group and meta to the hydroxyl group. Potential EAS reactions include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce bromine or chlorine atoms at the C3 and/or C5 positions.

Nitration : Careful nitration using nitric acid and sulfuric acid could install a nitro group, a versatile functional group that can be further reduced to an amine.

Alkylation/Acylation : Friedel-Crafts type reactions could potentially introduce further alkyl or acyl groups, although the presence of the activating hydroxyl group can lead to complex side reactions and may require prior protection. A patented process for the alkylation of p-cresol with isobutylene (B52900) using an ion exchange resin as a catalyst highlights the reactivity of the ortho positions, leading to products like 2,6-di-tert-butyl-p-cresol. google.com

Synthesis of Related Cresol (B1669610) Derivatives for Comparative Studies

The functional groups of this compound can be transformed to synthesize a library of related derivatives for structure-activity relationship studies or as monomers for different types of polymers.

Oxidation : The primary benzylic alcohols can be selectively oxidized to aldehydes or carboxylic acids using a variety of modern oxidation reagents (e.g., PCC, PDC for aldehydes; TEMPO or potassium permanganate (B83412) for carboxylic acids). This would yield derivatives like 2-formyl-6-(hydroxymethyl)-p-cresol or 2,6-diformyl-p-cresol. The oxidation of cresol derivatives can sometimes lead to the formation of benzoquinones. copernicus.org

Reduction : The benzylic hydroxyl groups can be reduced to methyl groups. For example, reaction with a platinum-alumina catalyst and hydrogen can convert this compound into 2,4,6-trimethylphenol. prepchem.com

Etherification/Esterification : As mentioned, the hydroxyl groups can be converted to ethers or esters. Williamson ether synthesis on the phenolic hydroxyl with an alkyl halide (e.g., 1-iodobutane) would yield an alkoxy derivative. oxinst.com Esterification of all three hydroxyls with acyl chlorides or anhydrides would produce the corresponding tri-ester.

Halogenation of Hydroxymethyl Groups : The hydroxymethyl groups can be converted to halomethyl groups. For example, reaction with thionyl chloride or a similar halogenating agent can produce 2,6-bis(chloromethyl)-p-cresol, a highly reactive alkylating agent.

Investigation of Chemical Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a phenolic hydroxyl, a methyl group, and two hydroxymethyl substituents on the aromatic ring. This unique arrangement facilitates a range of chemical transformations, including the formation of reactive intermediates, elimination and rearrangement processes, and various redox, nucleophilic, and electrophilic reactions.

Quinone Methide Formation and Rearrangements

A key aspect of the reactivity of this compound and related p-hydroxybenzyl alcohols is the formation of quinone methides (QMs). These are highly reactive intermediates that play a crucial role in the biological activity and synthetic applications of many phenolic compounds. The formation of a quinone methide from this compound involves a 1,6-elimination reaction.

The process is initiated by the deprotonation of the phenolic hydroxyl group, which enhances the electron-donating capacity of the oxygen atom. This is followed by the elimination of one of the hydroxymethyl groups as a hydroxide ion (or water, following protonation of the hydroxyl). This concerted electronic rearrangement results in the formation of a transient p-quinone methide intermediate. The aromaticity of the phenol ring is temporarily lost but is readily regained upon subsequent reaction. nih.gov

The stability and rate of formation of the quinone methide are significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methyl and remaining hydroxymethyl groups on the this compound structure, can stabilize the electron-deficient quinone methide intermediate. nih.govnih.gov The reaction mechanism for QM formation can proceed through different pathways, including a unimolecular elimination of the conjugate base (E1cb) or a water-aided elimination process, particularly in aqueous or alkaline environments. researchgate.net

The generated quinone methide is a potent electrophile and a Michael acceptor. nih.gov Its high reactivity is due to the strong thermodynamic driving force to re-aromatize upon addition of a nucleophile to the exocyclic methylene (B1212753) carbon. This reactivity is central to its role in cross-linking reactions and as an alkylating agent. nih.gov

Elimination Reactions and Self-Immolative Processes

The 1,6-elimination reaction that generates a quinone methide is the foundational principle behind the use of p-hydroxybenzyl alcohol systems as "self-immolative" linkers in medicinal chemistry and materials science. rsc.orgacs.org A self-immolative linker is a molecular spacer that, upon a specific triggering event, undergoes a cascade of intramolecular reactions to release a covalently attached molecule.

In the context of this compound, the phenolic hydroxyl group serves as the latent trigger. By attaching a protecting group to this phenol, the molecule can be rendered stable. Removal of this protecting group—which can be designed to be cleaved by a specific stimulus such as pH change or enzymatic action—liberates the phenoxide. nih.gov This initiates the 1,6-elimination cascade, expelling a cargo molecule that has been attached to one of the benzylic hydroxymethyl positions. The process results in the formation of a quinone methide, which is subsequently quenched by water or other nucleophiles present in the medium. nih.govnih.gov

The presence of two hydroxymethyl groups offers the potential for creating dual-release systems or for attaching the linker to a polymer backbone while the other arm carries a payload. The rate of this self-immolative disassembly can be fine-tuned by modifying the electronic properties of the aromatic ring, expanding its utility for controlled-release applications. nih.gov

Oxidation and Reduction Pathways

The hydroxymethyl and phenolic groups of this compound allow it to participate in both oxidation and reduction reactions. Its role as an antioxidant involves its own oxidation to prevent the degradation of other materials. guidechem.com

A notable oxidation pathway has been observed in its coordination chemistry. When used as a bridging ligand in a binuclear oxovanadium(V) complex, exposure to light and oxygen triggers an irreversible single crystal-to-single crystal transformation. biocrick.comchemsrc.com In this process, each vanadium(V) center is reduced to vanadium(IV). This reduction is coupled with the two-electron oxidation of one of the coordinated hydroxymethyl groups on the cresol ligand to an aldehyde, transforming the ligand into 3-hydroxymethyl-5-methylsalicylaldehyde. biocrick.comchemicalbook.com Furthermore, manganese clusters incorporating this compound have been shown to act as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde. biocrick.com

Conversely, the hydroxymethyl groups can be reduced. Catalytic hydrogenation of 2,6-bis(hydroxymethyl)-4-methylphenol over a platinum-alumina catalyst effectively reduces the two hydroxymethyl groups to methyl groups, yielding 2,4,6-trimethylphenol. prepchem.com

| Transformation | Reactant(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | [V(V)₂(O)₂(L)₂] where H₃L is this compound | White light, aerial oxygen | [V(IV)₂(O)₂(L)₂] where H₂L is 3-hydroxymethyl-5-methylsalicylaldehyde | biocrick.comchemsrc.com |

| Reduction | 2,6-Bis(hydroxymethyl)-4-methylphenol, Hydrogen (H₂) | Platinum-alumina catalyst, 180°C | 2,4,6-Trimethylphenol | prepchem.com |

Nucleophilic and Electrophilic Reactions

This compound exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The oxygen atoms of the phenolic and two benzylic hydroxyl groups possess lone pairs of electrons, making them effective nucleophiles. This is most prominently demonstrated by the compound's extensive use as a chelating and bridging ligand in coordination chemistry. It readily reacts with metal centers, donating electron density to form stable coordination complexes. It has been shown to form complexes with a variety of metals, acting as a bi- or tridentate ligand. chemicalbook.comchemicalbook.com

| Metal Center | Complex Type | Reference |

|---|---|---|

| Titanium(IV) | Tetranuclear titanium-oxo core surrounded by six cresol ligands | chemicalbook.comchemicalbook.com |

| Vanadium(V) | Binuclear oxovanadium(V) compound with the cresol as a bridging ligand | biocrick.comchemicalbook.com |

| Manganese(II/III) | Forms part of high-nuclearity Mn₁₉ and Mn₁₈Sr clusters | biocrick.com |

| Lanthanides (Gd, Dy, Ho) | Dinuclear Ln(III) complexes | biocrick.com |

Electrophilic Reactivity: The synthesis of this compound itself is a classic example of an electrophilic reaction. It is prepared through the base-catalyzed hydroxymethylation of p-cresol using formaldehyde as the electrophile. chemicalbook.comchemicalbook.com The electron-rich aromatic ring of p-cresol is highly activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups, directing the incoming electrophilic hydroxymethyl groups to the ortho positions. stackexchange.com While the primary electrophilic sites are substituted in the final product, the quinone methide intermediate, as discussed previously, is a powerful electrophile that readily undergoes Michael addition with various nucleophiles. nih.gov

| Reaction | Starting Materials | General Conditions | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Hydroxymethylation) | p-Cresol, Formaldehyde | Base catalyst (e.g., NaOH), Water, Room temperature | chemicalbook.comchemicalbook.com |

Solvolytic Degradation Mechanisms

Solvolysis is a chemical reaction in which the solvent acts as a nucleophile to break down a compound. For this compound, solvolytic degradation is intrinsically linked to its propensity to form quinone methides. The compound is generally stable under normal, neutral conditions but is susceptible to degradation under conditions that promote elimination reactions, such as in the presence of strong acids or at elevated temperatures. researchgate.netguidechem.com

In protic solvents like water or alcohols, the solvent can facilitate the elimination of a benzylic hydroxyl group to form the quinone methide intermediate. researchgate.net Once formed, this highly electrophilic species is rapidly trapped by the solvent molecules acting as nucleophiles. For instance, in an aqueous solution, the quinone methide would react with water in a 1,6-Michael addition to regenerate a p-hydroxybenzyl alcohol derivative, effectively leading to the degradation or transformation of the original molecule. nih.gov Therefore, the primary mechanism of solvolytic degradation is expected to be a solvent-assisted elimination-addition sequence proceeding through a quinone methide intermediate.

Coordination Chemistry and Metal Complexation of 2,6 Bis Hydroxymethyl P Cresol

2,6-Bis(hydroxymethyl)-p-cresol as a Bridging Ligand

The defining characteristic of this compound in coordination chemistry is its pronounced tendency to act as a bridging ligand. scbt.comsigmaaldrich.comchemdad.comsigmaaldrich.com The benzylalcoholato functional groups of the ligand are strongly basic, which contributes to their preference for bridging multiple metal centers rather than binding terminally to a single one. researchgate.net This property makes the ligand an excellent building block for creating high-nuclearity complexes. researchgate.net

The bridging capability of this compound has been effectively utilized in the synthesis of binuclear metal complexes. A notable example is the formation of a binuclear oxovanadium(V) compound, [V(V)₂(O)₂(L)₂], where the deprotonated ligand (H₃L) bridges the two vanadium centers. sigmaaldrich.combiocrick.comchemsrc.com In an interesting case of single crystal-to-single crystal transformation, this vanadium(V) complex, upon exposure to white light and aerial oxygen, converts to an oligomeric vanadium(IV) compound. biocrick.comchemsrc.com This transformation involves the reduction of the vanadium centers and a corresponding two-electron oxidation of the coordinated ligand's alcohol group to an aldehyde. biocrick.com

Under different reaction conditions, using lanthanide ions such as Gadolinium (Gd), Dysprosium (Dy), and Holmium (Ho), this compound facilitates the formation of dinuclear complexes with the general formula [Ln₂(L)₄(μ₂-LH'₂)₂]·4DMF. biocrick.com

The construction of complex multimetallic structures through self-assembly is a significant goal in metallosupramolecular chemistry. The design of the organic ligands is a critical factor in dictating the final architecture of these assemblies. nih.govresearchgate.net Key principles include incorporating a variety of heterocyclic rings and arene cores, considering symmetry, and introducing features like chirality and flexibility. nih.govresearchgate.net

Ligands with multiple coordination sites, known as bridging ligands, are essential for linking several metal atoms to form multinuclear assemblies or coordination polymers. researchgate.net The effectiveness of a bridging ligand can be enhanced by including bidentate donor groups that form stable five- or six-membered chelate rings with each metal center. researchgate.net this compound fits these principles well; its three potential coordinating groups (one phenolic and two benzylic alcohols) and the spatial arrangement of these groups allow it to bridge multiple metal centers effectively, leading to the predictable formation of ordered, multi-metallic structures. researchgate.net

Synthesis and Characterization of Metal Clusters Incorporating the Ligand

The ability of this compound to bridge multiple metal ions has led to its use in the synthesis of high-nuclearity metal clusters with interesting physical properties.

The reaction of this compound (H₃LMe) with manganese salts has yielded a variety of manganese clusters with significant magnetic properties. For instance, the reaction with Mn(O₂CMe)₂·4H₂O in the presence of NEt₃ produces a triangular Mn(III)₃ complex, [NEt₃(CH₂Cl)]₂[Mn₃O(hmcH)₃(hmcH₂)₃]. biocrick.com This complex features a [Mn(III)₃(μ₃-O)]⁷⁺ core. biocrick.com

Furthermore, the ligand has been incorporated into much larger clusters, including new Mn₁₉ and Mn₁₈M analogues, such as [Mn(III)₁₂Mn(II)₇(μ₄-O)₈(μ₃-OCH₃)₂(μ₃-Br)₆(HLMe)₁₂(MeOH)₆]Br₂ and [Mn(III)₁₂Mn(II)₆Sr(μ₄-O)₈(μ₃-Cl)₈(HLMe)₁₂(MeCN)₆]Cl₂. biocrick.com The reaction of the ligand with Mn(II) in the presence of the azide (B81097) ion (N₃⁻) resulted in a nonadecanuclear mixed-valence complex, [(HLMe)₁₂Mn(III)₁₂Mn(II)₇(μ₄-O)₈(μ₃,η¹-N₃)₈(MeCN)₆]²⁺. researchgate.net

A key finding in the study of manganese clusters incorporating this compound is the presence of ferromagnetic interactions between the metal centers. The triangular Mn(III)₃O complex is ferromagnetically coupled, resulting in a high-spin ground state of S = 6. biocrick.com Even more remarkably, the nonadecanuclear [Mn(III)₁₂Mn(II)₇]²⁺ cluster exhibits ferromagnetic interactions that lead to an S = 83/2 spin ground state, which is the highest spin value established for a molecule to date. researchgate.net In contrast, other complexes synthesized with this ligand have shown antiferromagnetic exchange, leading to diamagnetic ground states. researchgate.net This demonstrates the ligand's potential in creating high-nuclearity clusters with significant and varied magnetic properties.

| Complex | Core Structure | Magnetic Coupling | Resulting Ground State (S) | Reference |

|---|---|---|---|---|

| [NEt₃(CH₂Cl)]₂[Mn₃O(hmcH)₃(hmcH₂)₃] | [Mn(III)₃(μ₃-O)]⁷⁺ | Ferromagnetic | 6 | biocrick.com |

| [(HLMe)₁₂Mn(III)₁₂Mn(II)₇(μ₄-O)₈(μ₃,η¹-N₃)₈(MeCN)₆]²⁺ | [Mn(III)₁₂Mn(II)₇]²⁺ | Ferromagnetic | 83/2 | researchgate.net |

The interaction of this compound (BHMPC) with titanium(IV) alkoxides demonstrates the principles of molecular recognition and self-assembly in creating hybrid organic-inorganic networks. acs.org Titanium(IV) alkoxides, such as Ti(OEt)₄, exist as tetrameric structures, [Ti₄(OR)₁₆], in the solid state. acs.org The geometry of the BHMPC ligand presents a perfect match for the octahedral edges of the tetrameric titanium core. acs.org

Upon reaction, a new tetranuclear titanium complex is formed where the original tetrameric structure is preserved, but it is now surrounded by six BHMPC ligands. acs.org These ligands act in groups of two and exhibit various coordination modes: chelating, chelating-bridging, and tridentate. acs.org The resulting inorganic core consists of four titanium atoms bridged by two μ₃-oxo groups. acs.org These individual complexes can further associate through intermolecular interactions, such as hydrogen bonds and interactions between methyl groups and phenyl rings, to form one-dimensional networks. acs.org The design of such hybrid networks relies on a detailed understanding of the noncovalent interactions that guide the self-assembly process between the inorganic and organic components. acs.orgrsc.org

| Reactant | Resulting Core Structure | Ligand Coordination Modes | Resulting Assembly | Reference |

|---|---|---|---|---|

| Ti(OEt)₄ | Tetranuclear Ti₄ core with two μ₃-oxo bridges | Chelating, Chelating-bridging, Tridentate | 1D Hybrid Organic-Inorganic Network | acs.org |

Advancements in the Coordination Chemistry and Catalytic Applications of this compound Metal Complexes

The versatile ligand this compound is the subject of growing interest in the field of coordination chemistry. Its unique structural features, comprising a central phenolic ring flanked by two hydroxymethyl arms, allow for a variety of coordination modes and the formation of diverse metal complexes. These complexes exhibit intriguing properties, from light and oxygen-induced transformations to notable catalytic activities. This article delves into the coordination chemistry of this compound with various metal ions and explores the catalytic applications of the resulting complexes in oxidation reactions.

Coordination Chemistry and Metal Complexation

The coordination behavior of this compound is dictated by its three potential donor sites: the phenolate (B1203915) oxygen and the two alcoholic oxygen atoms. The deprotonation of these groups facilitates the formation of stable complexes with a wide range of metal ions.

Vanadium(V) Compounds and Light/Oxygen Induced Transformations

A noteworthy example of the reactivity of this compound complexes involves a binuclear oxovanadium(V) compound. In this complex, the ligand acts as a bridge between two vanadium centers. A remarkable single crystal-to-single crystal transformation occurs when this compound is exposed to both white light and aerial oxygen. This process leads to the formation of an oligomeric vanadium(IV) species. The transformation involves the oxidation of one of the hydroxymethyl groups to an aldehyde, demonstrating a unique light and oxygen-induced reactivity within a crystalline framework.

Lanthanide Complexes and Magnetic Exchange Interactions

The use of 2,6-bis(hydroxymethyl)phenol-based ligands has proven to be a successful strategy for the synthesis of high-nuclearity lanthanide clusters with significant magnetic properties. While specific studies on this compound with lanthanides are emerging, research on analogous systems provides valuable insights. For instance, the reaction of a similar ligand, this compound, with manganese(II) in the presence of azide ions has led to the formation of a nonadecanuclear mixed-valence Mn(III)₁₂Mn(II)₇ complex. This complex exhibits ferromagnetic interactions, resulting in a high spin ground state. In contrast, other complexes synthesized with this class of ligands have shown antiferromagnetic exchange interactions, leading to diamagnetic ground states. These findings highlight the potential of this compound to mediate a range of magnetic behaviors in lanthanide and transition metal clusters.

Exploration of Coordination Modes and Structural Diversity

The structural diversity of metal complexes with this compound and its derivatives is a testament to the ligand's versatility. The rigidity of the phenyl backbone prevents the coordination of all three donor groups to a single metal center, thereby promoting the formation of polynuclear structures.

The benzylalcoholato groups of the deprotonated ligand exhibit a strong tendency to bridge multiple metal centers. This bridging capability is a key factor in the assembly of high-nuclearity clusters. However, the coordination mode can be influenced by the nature of the metal ion. For example, the use of a strong Lewis-acidic metal ion like titanium(IV) can favor a terminal coordination of the benzylalcoholato function.

Catalytic Applications of this compound Metal Complexes

The metal complexes of this compound are not only structurally interesting but also exhibit promising catalytic activities in various oxidation reactions.

Oxidation Catalysis (e.g., Benzyl (B1604629) Alcohol Oxidation)

While specific studies on the use of this compound complexes for benzyl alcohol oxidation are still developing, related copper complexes have shown significant catalytic activity in this area. These complexes, often bio-inspired to mimic the active site of galactose oxidase, can effectively catalyze the oxidation of benzyl alcohol to benzaldehyde. The catalytic efficiency is influenced by factors such as the ligand's electronic properties and the reaction conditions.

Water Oxidation Catalysis

The development of efficient and robust catalysts for water oxidation is a critical area of research for renewable energy technologies. Manganese complexes, in particular, have been extensively studied as potential water oxidation catalysts, inspired by the oxygen-evolving complex in Photosystem II. Although direct applications of this compound manganese complexes in water oxidation are yet to be fully explored, the ability of this ligand to form stable polynuclear manganese clusters makes it a promising candidate for the design of new water oxidation catalysts.

Artificial Peroxidase Activity

Metal complexes that mimic the activity of peroxidases have attracted considerable interest for their potential applications in biosensing and chemical analysis. Research on iron complexes with ligands structurally related to this compound has demonstrated significant peroxidase-like activity. These complexes can catalyze the oxidation of various substrates in the presence of hydrogen peroxide, forming the basis for colorimetric detection methods. This suggests that iron complexes of this compound could also function as effective artificial peroxidases.

Polymer Science and Materials Applications of 2,6 Bis Hydroxymethyl P Cresol

Utilization as a Cross-linking Agent in Polymer Synthesis

Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds to connect separate polymer chains, thereby creating a three-dimensional network structure. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. 2,6-Bis(hydroxymethyl)-p-cresol, with its reactive hydroxymethyl groups, serves as an effective cross-linking agent, particularly in the curing of resins and elastomers.

In a notable application, this compound has been employed as a model compound for resol-type phenol-formaldehyde resins in the cross-linking of ethylene-propylene-diene monomer (EPDM) rubber. researchgate.net The mechanism involves the reaction of the hydroxymethyl groups of the cresol (B1669610) derivative with the polymer chains of EPDM, leading to the formation of a robust, cross-linked network. This process results in the formation of both chroman and methylene-bridged structures within the polymer matrix. researchgate.net The efficiency of this cross-linking reaction can be enhanced by increasing the temperature and through the addition of catalysts such as tin(II) chloride dihydrate. researchgate.net

The use of this compound and similar phenolic compounds as cross-linkers offers an alternative to other curing systems, providing a means to tailor the final properties of the thermoset material for specific applications.

Monomer in the Synthesis of Functional Polymers

Beyond its role as a cross-linker, this compound is a valuable monomer for the synthesis of functional polymers. Its difunctional nature, arising from the two hydroxymethyl groups, enables it to participate in step-growth polymerization reactions to form linear or branched polymers.

Copolymerization with Various Comonomers (e.g., Adipoyl Chloride)

The reactivity of the hydroxymethyl groups of this compound allows for its copolymerization with a variety of comonomers to produce polyesters with tailored properties. A significant example is its reaction with adipoyl chloride. reading.ac.uk This interfacial polycondensation reaction results in the formation of an aliphatic-aromatic polyester (B1180765).

The properties of the resulting copolymers can be influenced by the choice of comonomer and the polymerization conditions. These polymers can be designed to have specific molecular weights and distributions, which in turn dictate their physical and mechanical characteristics.

Synthesis of Polyesters

The synthesis of polyesters through the reaction of this compound with diacyl chlorides, such as adipoyl chloride, is a key application of this monomer. reading.ac.uk These polyesters incorporate the rigid aromatic structure of the cresol unit into the polymer backbone, which can enhance the thermal stability and mechanical strength of the material.

Research has demonstrated the successful synthesis of polyesters with significant molecular weights and controlled polydispersity through this method. For instance, copolymerization with adipoyl chloride has yielded polyesters with molecular weights of up to 65,000 Da and a polydispersity index (PDI) of 1.54. reading.ac.uk

| Comonomer | Polymer Type | Molecular Weight (Da) | Polydispersity Index (PDI) | Source |

| Adipoyl Chloride | Polyester | up to 65,000 | 1.54 | reading.ac.uk |

This table presents data on the synthesis of polyesters using this compound as a monomer.

Development of Self-Immolative Polymeric Systems

A particularly innovative application of this compound is in the design of self-immolative polymers. These are smart materials engineered to depolymerize into their constituent small molecules in response to a specific trigger. This "unzipping" mechanism is of great interest for applications such as drug delivery and sensors.

Triggered Release Mechanisms in Polymeric Delivery Systems

Self-immolative polymers based on this compound can be designed to encapsulate active molecules, such as drugs or imaging agents, and release them upon activation by a specific stimulus. reading.ac.uk The trigger can be a chemical, enzymatic, or physical signal.

For instance, researchers have incorporated a UV and near-IR sensitive ortho-nitrobenzyl ether trigger into polyesters synthesized from this compound and adipoyl chloride. reading.ac.uk Upon irradiation with light of a specific wavelength (350 or 750 nm), the trigger is cleaved, initiating the self-immolative cascade and leading to the disassembly of the polymer and the release of its payload. reading.ac.uk This approach allows for precise spatial and temporal control over the release process.

| Trigger | Stimulus | Application | Source |

| ortho-Nitrobenzyl ether | UV or Near-IR light (350 or 750 nm) | Triggered release from polymeric nanoparticles | reading.ac.uk |

This table highlights a triggered release mechanism in a self-immolative polymer system incorporating this compound.

Design of Dendritic Architectures Incorporating the Compound

The unique structure of this compound also lends itself to the construction of self-immolative dendritic architectures. reading.ac.uk Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. By using this compound as a branching unit, it is possible to create dendrimers that can be triggered to disassemble from the periphery to the core, releasing multiple copies of a payload molecule in the process.

The design of these dendritic systems often involves attaching a trigger molecule to the focal point of the dendron. reading.ac.uk Cleavage of this trigger initiates a domino-like cascade of reactions that propagates through the dendritic structure, leading to its complete fragmentation into small, easily clearable molecules. nih.gov This amplification of a single trigger event makes self-immolative dendrimers highly sensitive and efficient for delivery and sensing applications.

Amplified Disassembly of Self-Immolative Polymeric Promoiety Systems

Self-immolative polymers (SIPs) are a class of macromolecules engineered to spontaneously depolymerize from head-to-tail through a domino-like cascade of reactions following a single triggering event. gsconlinepress.com This "all-or-nothing" disassembly profile provides a mechanism for amplified response, where one stimulus can lead to the release of numerous small molecules. sigmaaldrich.com The compound this compound is a key monomer in the design of such systems due to its ability to act as a self-immolative linker.

In these polymeric systems, the this compound unit is incorporated into the polymer backbone. Its phenolic hydroxyl group is typically masked with a trigger group that is sensitive to a specific stimulus, such as UV light, changes in pH, or the presence of an analyte like hydrogen sulfide. gsconlinepress.comsigmaaldrich.com The two hydroxymethyl groups at the ortho positions serve as points for chain propagation.

The disassembly process is initiated by the cleavage of the trigger group. This unmasks the phenol (B47542), which then undergoes a 1,6-elimination reaction, also known as a quinone-methide elimination. This reaction cleaves the polymer backbone at the position of the cresol unit, releasing a quinone methide intermediate and the next segment of the polymer chain. If the end of that next segment is another self-immolative unit, the process repeats, creating a chain reaction of disassembly along the entire polymer. sigmaaldrich.comnih.gov This mechanism allows for the rapid and complete breakdown of a complex macromolecule into its constituent small-molecule parts, amplifying the initial trigger signal. sigmaaldrich.com

Research has demonstrated the utility of this compound in creating self-immolative dendrimers, where a single cleavage at the core of the dendritic structure initiates a chain fragmentation that releases all the terminal molecules. nih.gov This amplified release is a highly desirable feature for applications in biosensing and the development of prodrugs that can release a high local concentration of a therapeutic agent in response to a specific biological cue. nih.gov

Fabrication of Polymeric Nanoparticles with Tunable Degradation

The unique degradation characteristics of polymers derived from this compound make them excellent candidates for the fabrication of nanoparticles with tunable stability. These nanoparticles can be engineered to remain stable under normal physiological conditions but to rapidly degrade and release their contents when exposed to a specific trigger.

A common method for fabricating these nanoparticles is the oil-in-water emulsion technique. In this process, the polymer, which is synthesized to be hydrophobic, is dissolved in an organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed, causing the polymer to precipitate into nanometer-sized spherical particles. The size and surface properties of these nanoparticles can be controlled by adjusting parameters such as the polymer concentration, solvent, and surfactant used.

For instance, polyesters synthesized from adipoyl chloride and a monomer derived from this compound have been successfully formulated into nanoparticles. These particles exhibit well-defined sizes, typically in the range of 100-200 nm, as confirmed by dynamic light scattering (DLS) and scanning electron microscopy (SEM).

| Polymer System | Fabrication Method | Avg. Nanoparticle Size (nm) | Polydispersity Index (PDI) | Reference |

| H₂O₂-Responsive Polyester | Oil/Water Emulsion | ~150 | 0.30 - 0.38 | nih.gov |

| UV/NIR-Sensitive Polyester | Oil/Water Emulsion | Not Specified | 1.54 (for polymer) | thermofisher.com |

This table presents data on nanoparticles fabricated from polymers incorporating this compound derivatives, highlighting their physical characteristics.

The key to their tunable degradation lies in the polymer backbone's chemistry. By incorporating stimulus-responsive linkers, such as boronic esters sensitive to hydrogen peroxide, the nanoparticles can be programmed to disassemble under specific conditions. nih.gov

A primary application for these degradable nanoparticles is the controlled release of encapsulated cargo, such as therapeutic drugs or imaging agents. The cargo is typically physically entrapped within the hydrophobic core of the nanoparticle during the fabrication process. As long as the polymer matrix of the nanoparticle is intact, the cargo remains sequestered.

When the nanoparticles encounter the specific stimulus that triggers polymer degradation, the particle structure breaks down, leading to the release of the encapsulated molecules. This provides a precise mechanism for delivering a payload to a target location where the stimulus is present, for example, a site of inflammation or a tumor microenvironment, which are often characterized by elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.gov

In a model study, nanoparticles formulated from a H₂O₂-responsive polyester containing a this compound derivative were loaded with the solvatochromic dye Nile Red. The fluorescence of this dye is quenched in aqueous environments but high in the hydrophobic interior of the nanoparticle. Upon exposure to biologically relevant concentrations of H₂O₂, the polymer backbone degraded, causing the nanoparticles to disassemble and release the Nile Red into the surrounding aqueous medium. This release could be monitored by observing the decrease in fluorescence, demonstrating the effective and controlled release of the cargo in response to the stimulus. nih.gov

The versatility of polymers derived from this compound allows for the design of materials that are sensitive to various stimuli, including pH and hydrogen peroxide (H₂O₂).

H₂O₂-Degradable Materials: The sensitivity to H₂O₂ is often achieved by incorporating boronic esters into the polymer backbone. nih.gov In one synthetic approach, the phenolic hydroxyl of this compound is protected, and the molecule is then coupled with a boronic acid pinacol (B44631) ester. This monomer is subsequently copolymerized, for instance with adipoyl chloride, to form a polyester. nih.gov In the presence of H₂O₂, the boronic ester undergoes rapid oxidation to a phenol. This newly formed phenol can then initiate the self-immolative 1,6-elimination (quinone-methide) reaction, leading to the cleavage of the polymer chain. nih.gov Nanoparticles made from such polymers have been shown to degrade and release their contents upon exposure to H₂O₂ concentrations as low as 50 μM, which is within the range of biologically relevant levels found in certain pathological conditions. nih.gov

Incorporation into Extracellular Matrix Mimics for Biomedical Applications

The extracellular matrix (ECM) is the complex, three-dimensional network of proteins and polysaccharides that provides structural and biochemical support to cells in tissues. nih.gov In tissue engineering and regenerative medicine, a major goal is to create synthetic biomaterials that can mimic the native ECM, providing a scaffold that encourages cells to grow, proliferate, and form functional tissue. nih.govnih.gov

Hydrogels are a class of materials widely used for creating ECM mimics due to their high water content and tunable mechanical properties. nih.gov Stimuli-responsive polymers, such as those derived from this compound, offer a powerful tool for developing "smart" hydrogels that can mimic the dynamic nature of the native ECM. While direct incorporation of this compound into established ECM mimics is an emerging area, the principles of its polymer chemistry are highly applicable.

These responsive polymers could be used as cross-linkers or as the main backbone of a hydrogel scaffold. Such a scaffold would be stable upon implantation but could be designed to degrade on-demand in response to specific biological cues. For example, a hydrogel could be engineered to break down in the presence of enzymes secreted by infiltrating cells or in response to inflammatory conditions characterized by high levels of ROS. This controlled degradation would allow for the gradual release of encapsulated therapeutic agents or create space for new tissue to grow and remodel the scaffold, a key process in natural wound healing. nih.gov The amplified disassembly characteristic of self-immolative polymers based on this cresol derivative could enable rapid changes to the scaffold's structure or the swift release of bioactive factors in response to a specific cellular signal, providing a level of dynamic control not achievable with simple biodegradable polymers. gsconlinepress.com

Advanced Spectroscopic and Computational Characterization of 2,6 Bis Hydroxymethyl P Cresol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationhmdb.canih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,6-Bis(hydroxymethyl)-p-cresol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysisnist.gov

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of each proton.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₃-H, C₅-H) | 6.8 - 7.2 | Singlet | 2H |

| Hydroxymethyl (-CH₂OH) | 4.6 - 4.8 | Singlet | 4H |

| Phenolic (-OH) | ~9.5 | Singlet | 1H |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H |

| Hydroxyl (-CH₂OH ) | Variable | Broad Singlet | 2H |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

| Carbon Type | Chemical Shift (ppm) |

| C₄ (C-CH₃) | ~129 |

| C₂/C₆ (C-CH₂OH) | ~128 |

| C₃/C₅ (C-H) | ~127 |

| C₁ (C-OH) | ~152 |

| -CH₂OH | ~64 |

| -CH₃ | ~20 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Mass Spectrometry (MS)nist.govnist.gov

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula of C₉H₁₂O₃, corresponding to a molecular weight of 168.19 g/mol . chemsrc.comsigmaaldrich.comchemspider.com The fragmentation pattern provides further structural information by showing the characteristic losses of functional groups, such as hydroxymethyl (-CH₂OH) and water (H₂O) moieties.

Infrared (IR) Spectroscopynist.gov

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| O-H (phenolic and alcoholic) | 3600 - 3200 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O (phenolic and alcoholic) | 1260 - 1000 | Stretching |

Raman Spectroscopynist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound shows strong bands for the aromatic ring vibrations and the C-C skeletal modes.

X-ray Crystallography for Solid-State Structure Determinationnist.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies of this compound have confirmed its molecular structure and provided detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. These studies have been instrumental in understanding the crystal packing and the formation of supramolecular structures. For instance, it has been used as a bridging ligand in a binuclear oxovanadium(V) compound, which, upon exposure to white light and aerial oxygen, transforms into an oligomeric compound. sigmaaldrich.com Research has also been conducted on its use as a co-ligand with pivalate (B1233124) in the isolation of dinuclear Ln(iii) complexes. biocrick.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide profound insights into the molecular structure, properties, and reactivity of this compound. These theoretical methods complement experimental data, offering a molecular-level understanding that is often inaccessible through empirical observation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and geometry of phenolic compounds. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(2d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). mdpi.comcore.ac.uk These calculations can precisely predict bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For instance, DFT can elucidate the orientation of the two hydroxymethyl groups relative to the phenolic ring and the hydroxyl group. This includes analyzing the intramolecular hydrogen bonding possibilities, which significantly influence the compound's chemical behavior and spectroscopic characteristics. While specific DFT studies on this compound are not widely published, the methodologies are well-established. core.ac.uk A typical workflow involves optimizing the geometry and verifying it through frequency calculations, ensuring the structure corresponds to a true energy minimum. mdpi.com

Table 1: Representative Data from DFT Calculations on Phenolic Compounds

| Parameter | Typical Computational Method | Predicted Information |

| Optimized Geometry | B3LYP/6-311++G(d,p) | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| Electronic Properties | B3LYP/6-311+G(2d,p) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) |

| Thermodynamic Properties | M06-2X/6-31+G(d,p) | Enthalpy, Gibbs Free Energy, Entropy |

This table is illustrative, based on common practices in computational chemistry for similar molecules. mdpi.comnih.gov

Prediction of Spectroscopic Properties

A significant application of DFT is the prediction of various spectroscopic properties, which can be compared with experimental data for structural validation.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman vibrational frequencies of this compound. By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum is generated. Although there can be systematic errors, these are often corrected using empirical scaling factors, leading to excellent agreement between calculated and experimental spectra. researchgate.netresearchgate.net This allows for the confident assignment of specific vibrational modes, such as the O-H stretching of the phenolic and alcoholic groups, C-O stretching, and aromatic ring vibrations. core.ac.uk

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful capability of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These theoretical values, when correlated with experimental data, provide unambiguous assignment of signals to specific nuclei within the molecule. For this compound, this would involve assigning the signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the hydroxymethyl groups, and the various carbon atoms. Published experimental ¹H NMR data for this compound serves as a benchmark for such computational predictions. chemicalbook.com

Table 2: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts for this compound

| Proton | Experimental ¹H NMR (ppm) chemicalbook.com | Hypothetical Calculated ¹H NMR (ppm)* |

| Methyl (CH₃) | 2.1 - 2.3 | 2.2 |

| Methylene (CH₂OH) | 4.6 - 4.8 | 4.7 |

| Aromatic (Ar-H) | 6.8 - 7.0 | 6.9 |

| Phenolic (OH) | ~8.0 (variable) | ~8.1 |

| Alcoholic (CH₂OH) | ~4.5 (variable) | ~4.6 |

*Hypothetical calculated values are based on typical accuracies of modern DFT methods. Actual calculated values would require a specific study. nih.gov

Reaction Mechanism Modeling (e.g., Quinone Methide Formation)

This compound, as a p-hydroxy-substituted phenolic compound, is a precursor to a highly reactive intermediate known as a quinone methide (QM). Computational modeling is instrumental in elucidating the mechanism and energetics of this transformation. The formation of a p-quinone methide from a p-hydroxymethylphenol derivative is a critical step in the chemistry of phenol-formaldehyde resins and has biological relevance. mdpi.comnih.gov

Table 3: Calculated Potential Energy Barriers for Quinone Methide (QM) Formation from Hydroxymethylphenols

| Precursor | QM Type | Mechanism | Calculated Energy Barrier (kJ/mol) | Reference |

| o-Hydroxymethylphenol | o-QM | E1cb | 120.1 | mdpi.com |

| p-Hydroxymethylphenol | p-QM | E1cb | 99.7 | mdpi.com |

| p-Hydroxymethylphenol | p-QM | Water-Aided | ~87.8 | mdpi.com |

These values are for simpler hydroxymethylphenols but provide a strong basis for understanding the reactivity of this compound.

Molecular Dynamics Simulations

While quantum mechanical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. An MD simulation of this compound, likely in a solvent or in its bulk liquid state, would provide insights into its macroscopic properties based on the underlying intermolecular forces.

A detailed MD study on the closely related p-cresol (B1678582) has demonstrated the power of this technique. nih.gov By applying force fields like OPLS (Optimized Potentials for Liquid Simulations), researchers can simulate the system's evolution and calculate properties such as self-diffusion coefficients, rotational rates, and the extent of hydrogen bonding. nih.govacs.org For this compound, the two additional hydroxymethyl groups would be expected to significantly increase the extent of hydrogen bonding compared to p-cresol, leading to lower diffusion coefficients and higher viscosity. MD simulations can quantify these effects and provide a dynamic picture of the complex hydrogen-bonding network. nih.gov

Table 4: Representative Data from MD Simulations of Liquid p-Cresol

| Property | Simulation Parameter | Temperature (K) | Result (OPLS3 Force Field) |

| Jump Diffusion Coefficient | QENS/MD | 340-390 | 10.1 to 28.6 x 10⁻¹⁰ m²/s (Experimental) |

| Rotational Rate | QENS/MD | 340-390 | 5.7 to 9.2 x 10¹⁰ s⁻¹ (Experimental) |

| Activation Energy (Diffusion) | MD | 340-390 | 22.7 ± 0.6 kJ/mol |

| Mean Hydrogen Bonds per Molecule | MD | 340-390 | ~0.8 to ~0.6 |

Data from a combined experimental and modeling study on p-cresol. nih.gov A similar study on this compound would yield analogous data, likely showing stronger intermolecular interactions.

Emerging Research Frontiers and Future Directions for 2,6 Bis Hydroxymethyl P Cresol

Exploration in Medicinal Chemistry and Pharmaceutical Applications

The exploration of 2,6-Bis(hydroxymethyl)-p-cresol in medicinal chemistry is an area of growing interest, primarily due to its inherent antioxidant and antimicrobial properties. cymitquimica.com As a phenolic compound, it possesses the ability to scavenge free radicals, which is a key mechanism in mitigating oxidative stress implicated in numerous disease pathologies. cymitquimica.comguidechem.com This antioxidant activity makes it a candidate for applications aimed at preventing oxidative degradation in various formulations. cymitquimica.com

Further research is focusing on leveraging its structure for the development of novel therapeutic agents. Its applications within the pharmaceutical and cosmetic industries are noted, where it can function as a stabilizer and preservative, extending the shelf-life of products. cymitquimica.com The antimicrobial characteristics of this compound also suggest its potential as a lead compound for designing new antimicrobial drugs. cymitquimica.com

A pertinent area of research involves the synthesis and evaluation of derivatives, such as dimers, to enhance biological activity. For instance, studies on related p-cresol (B1678582) dimers have shown that dimerization can lead to enhanced antioxidant and anti-inflammatory activities, with potentially lower cytotoxicity than some conventional antioxidants. nih.govresearchgate.net This suggests a promising strategy for the future development of this compound-based therapeutic agents.

Table 1: Investigated Properties and Potential Applications in Medicinal Chemistry

| Property | Potential Application | Research Findings |

|---|---|---|

| Antioxidant | Neuroprotective agents, anti-inflammatory drugs, formulation stabilizer | Inhibits oxidation, preventing degradation of other substances. guidechem.com |

| Antimicrobial | Development of new antibiotics, preservatives in pharmaceuticals | Shows activity against various microbes, useful in cosmetic and pharmaceutical industries. cymitquimica.com |

Integration into Advanced Functional Materials

The bifunctional nature of this compound, with its phenolic hydroxyl group and two hydroxymethyl groups, makes it an excellent candidate for integration into advanced functional materials. tcichemicals.com These reactive sites allow it to act as a crosslinking agent or a monomer in polymerization reactions, leading to materials with tailored properties. One of the key applications in this area is its use as a stabilizer in plastics, where its antioxidant properties help to prevent oxidative degradation, thereby enhancing the durability and lifespan of the material. cymitquimica.com

Recent research has demonstrated its utility in the synthesis of novel inorganic-organic hybrid materials. For example, it reacts with titanium(IV) alkoxides to form a tetranuclear titanium-oxo cluster. chemicalbook.comchemicalbook.com In this complex, the this compound molecules act as multidentate ligands, bridging the titanium centers and creating a stable, well-defined nanostructure. chemicalbook.comchemicalbook.com Such hybrid materials are of interest for their potential applications in catalysis, electronics, and advanced coatings.

The ability of its hydroxymethyl groups to undergo condensation reactions is also being explored for the creation of high-performance resins and adhesives. The resulting polymers are anticipated to exhibit enhanced thermal stability and mechanical strength, making them suitable for demanding applications in the aerospace and automotive industries.

Development of Novel Catalytic Systems

In the realm of catalysis, this compound is gaining recognition as a versatile ligand for the synthesis of novel metal complexes with catalytic activity. scbt.com Its ability to act as a bridging ligand allows for the construction of multinuclear metal complexes, which can exhibit cooperative catalytic effects. scbt.comsigmaaldrich.com

A notable example is its use in the formation of a binuclear oxovanadium(V) compound. sigmaaldrich.com This complex has been shown to be a precursor in a photo- and air-sensitive transformation, highlighting the role of the ligand in facilitating redox processes at the metal centers. sigmaaldrich.comchemsrc.com Such systems are of fundamental interest for understanding and mimicking the active sites of metalloenzymes.

Furthermore, research has shown that manganese complexes incorporating this compound as a ligand can function as effective catalysts for the selective oxidation of alcohols. These catalytic systems demonstrate the potential of this compound in developing new and efficient catalytic processes for organic synthesis.

Bio-inspired Chemical Systems and Biomimetic Research

The unique reactivity of metal complexes derived from this compound provides a fertile ground for bio-inspired and biomimetic research. A striking example is the single crystal-to-single crystal transformation observed in a binuclear oxovanadium(V) compound featuring this ligand. chemicalbook.comchemsrc.com Upon exposure to white light and aerial oxygen, this complex undergoes an irreversible transformation to an aldehydic-vanadium(IV) oligomer. chemicalbook.comsigmaaldrich.comchemsrc.com

This process mimics certain aspects of biological redox reactions, where a metal center is reduced while the coordinated ligand is oxidized. chemicalbook.com Such transformations are of great interest for developing artificial systems that can replicate the function of oxidative enzymes. The study of these systems can provide valuable insights into the mechanisms of biological catalysis and inspire the design of new catalysts for selective oxidation reactions.

Table 2: Bio-inspired Systems Based on this compound

| System | Bio-inspired Function | Significance |

|---|

Sustainable Synthesis and Green Chemistry Approaches

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a key area of ongoing research. A common laboratory-scale synthesis involves the reaction of p-cresol with an excess of aqueous formaldehyde (B43269) in the presence of a base like sodium hydroxide (B78521), followed by neutralization with acetic acid. chemicalbook.comchemicalbook.com This reaction is typically carried out in water at room temperature, which aligns with some principles of green chemistry, such as the use of a green solvent and ambient reaction conditions. chemicalbook.comchemicalbook.com

However, the use of formaldehyde, a known hazardous substance, and the generation of salt by-products during neutralization present opportunities for improvement. Future research in this area will likely focus on replacing formaldehyde with greener alternatives, such as trioxane (B8601419) or paraformaldehyde, and exploring catalytic methods that avoid the use of stoichiometric bases and acids. The goal is to develop a synthesis route that is not only efficient but also minimizes waste and environmental impact.

Theoretical Predictions and Machine Learning in Compound Design

The integration of computational methods, including theoretical predictions and machine learning, represents a new frontier in the study and application of this compound. While specific machine learning models for this compound are not yet widely reported, the general trend in chemical sciences points towards the increasing use of such techniques for property prediction and compound design. arxiv.orgarxiv.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometric and electronic properties of this compound and its metal complexes. These calculations can provide insights into its reactivity, stability, and potential as a ligand, guiding experimental efforts.

Machine learning algorithms are being developed to predict various molecular properties, such as melting point, boiling point, and vapor pressure, based on the chemical structure. arxiv.org By training these models on datasets of known compounds, it is possible to predict the properties of new or less-studied molecules like this compound with increasing accuracy. This approach can accelerate the discovery of new applications for the compound by allowing for rapid virtual screening of its potential performance in different contexts, such as in the design of new polymers or pharmaceutical agents. arxiv.org

常见问题

Q. What are the established synthetic routes for 2,6-Bis(hydroxymethyl)-p-cresol, and how are reaction products characterized?

Methodological Answer: The compound is synthesized via:

- Condensation of p-cresol with formaldehyde under acidic/basic conditions, forming hydroxymethyl groups via electrophilic substitution .

- Duplication method , using this compound itself as a precursor for oligomerization . Characterization involves paper chromatography to separate intermediates and NMR spectroscopy to confirm structure. Silylation (e.g., TBDMSCl protection) aids in verifying hydroxyl reactivity .

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: It acts as a bridging ligand in binuclear oxovanadium(V) complexes (e.g., [V(V)₂O₂(L)₂]). Upon exposure to white light and aerial oxygen , a single-crystal-to-single-crystal transformation occurs, forming oligomeric vanadium(IV) structures. This is validated by X-ray crystallography and UV-Vis spectroscopy .

Q. What analytical techniques are recommended for structural confirmation of this compound derivatives?

Methodological Answer:

- Paper chromatography for intermediate separation .

- Gel permeation chromatography (GPC) to assess polymerization efficiency (e.g., Mn and polydispersity) .

- Mass spectrometry (GC-MS/HPLC) for metabolite identification in degradation studies .

Advanced Research Questions

Q. How does photochemical reactivity influence the coordination behavior of this compound?

Methodological Answer: Light exposure induces oxidative cleavage of hydroxymethyl groups in vanadium complexes, forming aldehyde derivatives (e.g., 3-hydroxymethyl-5-methylsalicylaldehyde). Key steps include:

Q. What factors govern the polymerization efficiency of this compound-based monomers?

Methodological Answer: Polymerization with adipoyl chloride is influenced by:

Q. Can this compound-derived polymers exhibit stimuli-responsive degradation?